Bis(2-methoxyethyl) 4-(4-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
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Overview
Description
3,5-BIS(2-METHOXYETHYL) 4-(4-FLUOROPHENYL)-2,6-DIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound belonging to the dihydropyridine class This compound is characterized by its unique structure, which includes methoxyethyl groups, a fluorophenyl group, and dimethyl groups attached to a dihydropyridine ring
Preparation Methods
The synthesis of 3,5-BIS(2-METHOXYETHYL) 4-(4-FLUOROPHENYL)-2,6-DIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate aldehydes with ammonia and β-ketoesters under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert it into tetrahydropyridine derivatives.
Substitution: The methoxyethyl and fluorophenyl groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,5-BIS(2-METHOXYETHYL) 4-(4-FLUOROPHENYL)-2,6-DIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as a bioactive compound with various biological activities.
Medicine: It has been investigated for its potential therapeutic effects, particularly in cardiovascular diseases due to its structural similarity to known calcium channel blockers.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as calcium channels in biological systems. By binding to these channels, it can modulate their activity, leading to various physiological effects. The pathways involved include the inhibition of calcium influx, which can result in vasodilation and reduced blood pressure, making it a potential candidate for antihypertensive drugs.
Comparison with Similar Compounds
Similar compounds include other dihydropyridine derivatives like nifedipine and amlodipine. Compared to these compounds, 3,5-BIS(2-METHOXYETHYL) 4-(4-FLUOROPHENYL)-2,6-DIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has unique structural features, such as the presence of methoxyethyl and fluorophenyl groups, which may confer distinct pharmacological properties. These differences can affect its potency, selectivity, and overall therapeutic profile.
Properties
Molecular Formula |
C21H26FNO6 |
---|---|
Molecular Weight |
407.4 g/mol |
IUPAC Name |
bis(2-methoxyethyl) 4-(4-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C21H26FNO6/c1-13-17(20(24)28-11-9-26-3)19(15-5-7-16(22)8-6-15)18(14(2)23-13)21(25)29-12-10-27-4/h5-8,19,23H,9-12H2,1-4H3 |
InChI Key |
UTSQWOCQWKMGJH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCCOC)C2=CC=C(C=C2)F)C(=O)OCCOC |
Origin of Product |
United States |
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